4-Chloro-2-((cyclohexylmethyl)thio)pyridine
Description
Properties
CAS No. |
1346707-42-3 |
|---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
4-chloro-2-(cyclohexylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H16ClNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI Key |
VUPBWJKYTMAQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Material : 2,4-Dichloropyridine serves as the substrate, offering two reactive sites for selective substitution.
-
Thiolation : Treatment with cyclohexylmethylthiol (1.2 equiv) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution at the 2-position. The reaction’s regioselectivity arises from the greater electron-withdrawing effect of the 4-chloro group, which activates the 2-position for attack.
-
Workup : The crude product is purified via column chromatography (hexane/ethyl acetate) to yield 4-chloro-2-((cyclohexylmethyl)thio)pyridine as a pale-yellow liquid.
Optimization Insights
-
Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving yields (68–72%).
-
Temperature : Reactions above 80°C minimize competing side reactions, such as disulfide formation.
Table 1 : Key Parameters for NAS-Based Synthesis
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | DMF | 68–72 |
| Temperature (°C) | 80–100 | 68–72 |
| Reaction Time (h) | 12–24 | 68–72 |
| Base | K₂CO₃ | 68–72 |
Palladium- or copper-catalyzed cross-coupling reactions offer an alternative route, particularly for late-stage introduction of the cyclohexylmethylthio group. This method is advantageous for substrates sensitive to harsh NAS conditions.
Ullmann-Type Coupling
-
Substrate Preparation : 2-Bromo-4-chloropyridine is reacted with cyclohexylmethylthiol (1.5 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C.
-
Mechanism : The copper catalyst facilitates oxidative addition of the C–Br bond, followed by thiolate coupling to form the C–S bond.
Suzuki-Miyaura Adaptation
While less common, Suzuki coupling has been explored using boronic esters of cyclohexylmethylthiol. However, this approach suffers from low efficiency due to boronic ester instability.
Table 2 : Cross-Coupling Performance Comparison
| Method | Catalyst System | Yield (%) | Limitations |
|---|---|---|---|
| Ullmann | CuI/1,10-phenanthroline | 60–65 | High catalyst loading |
| Suzuki | Pd(PPh₃)₄ | 30–35 | Boronic ester instability |
Cyclohexylmethylthio Group Introduction via Alkylation
This two-step approach involves synthesizing a pyridine-thiol intermediate followed by alkylation with cyclohexylmethyl bromide.
Step 1: Thiolation of 4-Chloropyridine
Yield and Scalability
Table 3 : Alkylation Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | THF | 75–80 |
| Base | KOH | 75–80 |
| Temperature (°C) | 0–25 | 75–80 |
Chlorination of Hydroxypyridine Precursors
A less direct route involves post-synthetic chlorination of a hydroxyl-bearing intermediate.
Synthesis Pathway
Challenges
-
Regioselectivity : Competing over-chlorination at other positions may occur without careful stoichiometric control.
-
Yield : 70–75%, with residual hydroxylated byproducts requiring chromatography.
Industrial Considerations and Cost Analysis
Method Scalability
-
NAS Route : Preferred for industrial use due to minimal catalyst costs and high atom economy.
-
Cross-Coupling : Limited by palladium/copper catalyst expenses, though ligand recycling strategies are under investigation.
Table 4 : Cost Comparison (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Catalyst Cost ($) | Total ($) |
|---|---|---|---|
| NAS | 1200 | 50 | 1250 |
| Ullmann Coupling | 1100 | 300 | 1400 |
| Alkylation | 1300 | 100 | 1400 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((cyclohexylmethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry
4-Chloro-2-((cyclohexylmethyl)thio)pyridine serves as a crucial building block in the synthesis of new pharmaceutical agents. Its biological activity makes it a candidate for developing drugs targeting various diseases, including cancer and inflammatory conditions. The compound's thioether functionality may enhance its interaction with biological macromolecules, leading to improved pharmacological profiles.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-2-((cyclohexylmethyl)thio)pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that thioether derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .
Agricultural Applications
Pesticide Development
The compound is also being investigated for its potential as an agrochemical. Its structure suggests that it may possess herbicidal or insecticidal properties. Preliminary studies indicate that derivatives of this compound can affect plant growth and development, making them suitable candidates for further exploration in crop protection strategies.
Data Table: Biological Activity of Thioether Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Chloro-2-((cyclohexylmethyl)thio)pyridine | Anticancer | |
| 4-Chloro-2-(phenylthio)pyridine | Herbicidal | |
| 2-(Cyclohexylmethylthio)-pyridine | Insecticidal |
Synthetic Chemistry
Synthetic Routes
Various synthetic methods have been developed to produce 4-Chloro-2-((cyclohexylmethyl)thio)pyridine, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These methods are essential for creating derivatives with enhanced biological activity.
Reagents Used in Synthesis
- Sodium Hydride: Used for deprotonation.
- Lithium Aluminum Hydride: Employed for reductions.
- Oxidizing Agents: Such as hydrogen peroxide for oxidation processes.
Interaction Studies
Understanding the interactions of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine with biological macromolecules is crucial for elucidating its pharmacokinetics and pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to study binding affinities and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on Pyridine/Related Heterocycles
The following table compares the target compound with analogs differing in substituents or heterocyclic cores:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethylbenzyl in ) alter reactivity, making the compound more electrophilic at the pyridine ring.
- Heterocycle Impact : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic and steric properties due to the nitrogen-rich core, influencing binding to biological targets.
Physicochemical Properties and Stability
*Assumed based on structural similarity.
Biological Activity
4-Chloro-2-((cyclohexylmethyl)thio)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine is with a molecular weight of approximately 211.68 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a cyclohexylmethylthio group, which contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine has been explored through various assays.
Table 1: Summary of Biological Activities
The biological activity of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. Studies have indicated that the compound may bind to specific receptors or enzymes, altering their activity.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of similar pyridine derivatives, it was found that compounds with thioether functionalities had enhanced selectivity against Chlamydia trachomatis. The study demonstrated that 4-Chloro-2-((cyclohexylmethyl)thio)pyridine could potentially share this selectivity, warranting further investigation into its efficacy against other pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexylmethylthio group or the chlorine substitution on the pyridine ring can significantly impact its pharmacological profile.
Table 2: Structure-Activity Relationship Insights
| Compound Name | Structural Modification | Biological Activity |
|---|---|---|
| 4-Chloro-2-(methylthio)pyridine | Methylthio instead of cyclohexylmethylthio | Different antimicrobial profile |
| 3-Chloro-2-(cyclohexylmethyl)thio)pyridine | Cyclohexyl group modification | Enhanced lipophilicity |
| 4-Bromo-2-(cyclohexylmethyl)thio)pyridine | Bromine instead of chlorine | Varied reactivity patterns |
Pharmacokinetics and Toxicology
Further studies are needed to assess the pharmacokinetic properties of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine, including absorption, distribution, metabolism, and excretion (ADME). Toxicological evaluations are also essential to understand the safety profile of this compound in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-((cyclohexylmethyl)thio)pyridine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a chloropyridine derivative reacts with cyclohexylmethyl thiol. Evidence from analogous thioether pyridines (e.g., 2-((4-fluorophenyl)thio)pyridine) suggests using transition-metal-free conditions with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 80–100°C . For regioselective thiolation, protecting groups may be required to direct substitution at the 2-position of the pyridine ring. Typical yields range from 60–85%, depending on purification methods.
Q. How is the structure of 4-chloro-2-((cyclohexylmethyl)thio)pyridine validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : The pyridine ring protons appear as distinct signals in the aromatic region (δ 7.5–8.5 ppm). The cyclohexylmethyl group shows characteristic multiplets for cyclohexane (δ 1.0–2.5 ppm) and a thiomethyl (-SCH₂-) triplet near δ 3.0 ppm.
- Mass Spectrometry (MS) : A molecular ion peak at m/z 227.75 (M⁺) confirms the molecular formula C₁₁H₁₄ClNS .
- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and C-Cl (550–600 cm⁻¹) bonds are critical markers .
Q. What purification techniques are recommended for isolating 4-chloro-2-((cyclohexylmethyl)thio)pyridine?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization from ethanol or methanol improves purity (>95%), while distillation under reduced pressure (if thermally stable) may enhance yield . Advanced labs may employ preparative HPLC with a C18 column for high-purity isolates.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Based on structurally related thioether pyridines, this compound likely poses hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles, fume hood), and store at 2–8°C in airtight containers . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols.
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at the 4-position activates the pyridine ring for nucleophilic attack at the 2-position. Computational studies (DFT) can model charge distribution, predicting sites for electrophilic/nucleophilic reactivity. For example, the thioether group (-S-) enhances resonance stabilization, directing substitution away from the 2-position in further reactions .
Q. What mechanistic insights explain the regioselectivity of thiolation in pyridine derivatives?
- Methodological Answer : Regioselectivity is governed by both steric and electronic factors. In 4-chloro-substituted pyridines, the 2-position is favored due to reduced steric hindrance compared to the 6-position. Kinetic studies using Hammett parameters or isotopic labeling (e.g., ³⁵S) can elucidate transition states and rate-determining steps .
Q. What role could this compound play in medicinal chemistry, particularly in kinase inhibitor design?
- Methodological Answer : The cyclohexylmethyl thioether group mimics hydrophobic motifs in kinase-binding pockets. Structure-activity relationship (SAR) studies could modify the thioether substituent to optimize binding affinity. In vitro assays (e.g., kinase inhibition, cytotoxicity) should follow OECD guidelines, using cell lines like HEK293 or HeLa .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME estimate logP (lipophilicity), solubility, and metabolic stability. Molecular docking (AutoDock Vina) into cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic pathways, while MD simulations assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
